

DGY-06-116: A Highly Selective Covalent Inhibitor of Src Kinase

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Compound of Interest

Compound Name: DGY-06-116

Cat. No.: B15581167

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DGY-06-116 demonstrates exceptional selectivity for Src kinase, a non-receptor tyrosine kinase implicated in various cancers. This irreversible covalent inhibitor exhibits potent activity against Src while displaying significantly lower affinity for other kinases, establishing it as a valuable tool for researchers in oncology and drug development.

Unprecedented Selectivity Profile

DGY-06-116 was engineered for high potency and selectivity by targeting a non-conserved cysteine residue (Cys-277) in the p-loop of Src kinase.^[1] This covalent binding mechanism contributes to its sustained and irreversible inhibition of Src signaling pathways.^[1]

Experimental data from in vitro kinase assays quantitatively confirm the remarkable selectivity of **DGY-06-116**. The compound potently inhibits Src kinase with a half-maximal inhibitory concentration (IC₅₀) of 2.6 nM. In stark contrast, its inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1) is significantly weaker, with an IC₅₀ of 8340 nM.^[2] This represents a selectivity of over 3,200-fold in favor of Src.

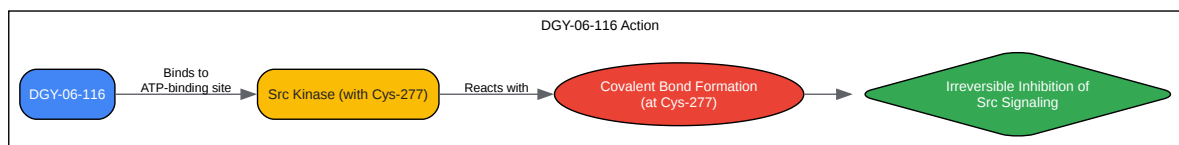
Kinase Target	DGY-06-116 IC ₅₀ (nM)	Reference Compound (Bosutinib) IC ₅₀ (nM)
Src	2.6	9.5
FGFR1	8340	-

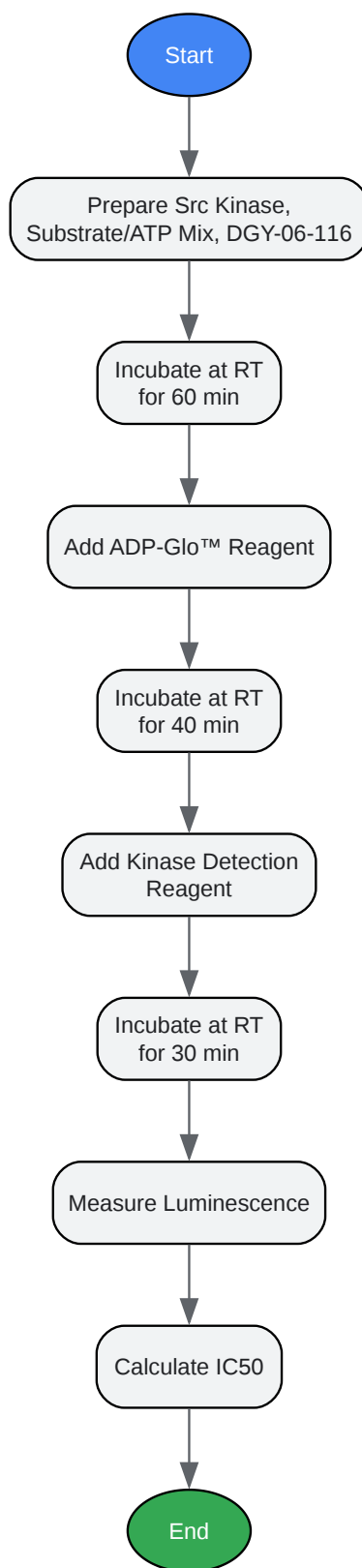
Table 1: Comparative IC50 values of **DGY-06-116** against Src and FGFR1. Bosutinib, a known Src/Abl inhibitor, is included for comparison of Src potency. A higher IC50 value indicates lower potency.[3]

Mechanism of Action: Covalent Modification

DGY-06-116 is a hybrid molecule derived from the structures of dasatinib, a multi-targeted kinase inhibitor, and SM1-71, a promiscuous covalent kinase probe.[4][5] This rational design approach led to a compound that specifically and covalently binds to Cys-277 within the Src kinase domain. The formation of this covalent bond is a key determinant of its high potency and selectivity.[1]

The interaction of **DGY-06-116** with Src kinase involves more than just the covalent bond. The inhibitor's structure allows it to occupy the back hydrophobic pocket of the kinase, a feature that further contributes to its high affinity and selectivity.[4][5]





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